

# Subcellular Landscape of Protein Propionylation: An In-depth Technical Guide

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### Introduction

Protein propionylation, a dynamic and reversible post-translational modification (PTM), involves the addition of a propionyl group to the  $\epsilon$ -amino group of lysine residues.[1] Emerging as a critical regulator of cellular processes, this modification is intrinsically linked to cellular metabolism, particularly the availability of its donor, propionyl-CoA.[1][2] Dysregulation of protein propionylation has been implicated in a range of pathologies, including metabolic disorders and cancer, making it a compelling area of investigation for therapeutic intervention. [3] This technical guide provides a comprehensive overview of the subcellular localization of propionylated proteins, details key experimental methodologies for their study, and illustrates the signaling pathways in which they participate.

## **Subcellular Distribution of Propionylated Proteins**

Protein propionylation is a widespread phenomenon observed in multiple subcellular compartments, primarily the nucleus, mitochondria, and cytoplasm. The localization of propionylated proteins is intimately tied to their functional roles, from epigenetic regulation in the nucleus to the modulation of metabolic enzymes in the mitochondria and cytoplasm.

## **Quantitative Overview of Propionylated Proteomes**



Quantitative proteomic studies have begun to map the subcellular distribution of the propionylome. While a single, universally applicable quantitative dataset is not available due to variations in cell types, organisms, and experimental conditions, the following tables summarize findings from representative studies, offering a glimpse into the compartmentalization of protein propionylation.

Table 1: Distribution of Identified Propionylated Proteins Across Subcellular Compartments

Subcellular Compartment	Number of Identified Propionylated Proteins	Percentage of Total Identified Propionylome	Key Protein Classes	Reference
Nucleus	150+	~40%	Histones, Transcription Factors, Nuclear Enzymes	[4][5]
Mitochondria	100+	~30%	Metabolic Enzymes (TCA Cycle, Fatty Acid Metabolism), Mitochondrial Chaperones	[6][7]
Cytoplasm	80+	~20%	Glycolytic Enzymes, Cytoskeletal Proteins, Signaling Proteins	[8]
Other/Unassigne d	30+	~10%	Proteins from ER, Golgi, and unlocalized proteins	[8]

Table 2: Stoichiometry of Propionylation on Key Proteins



Protein	Subcellular Localization	Propionylati on Site	Stoichiomet ry (%)	Functional Implication	Reference
Histone H3	Nucleus	K14	Variable (up to 7% in specific cell lines)	Transcription al activation	[4][9]
Propionyl- CoA Carboxylase (PCC)	Mitochondria	Multiple	Not extensively quantified	Regulation of enzyme activity	[10]
p53	Nucleus/Cyto plasm	Multiple	Not extensively quantified	Modulation of transcriptiona I activity	[2]

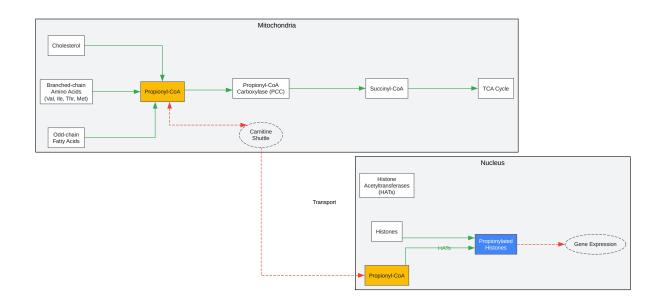
# Signaling Pathways Regulated by Protein Propionylation

Protein propionylation plays a pivotal role in various signaling pathways, primarily by influencing protein-protein interactions, protein stability, and enzymatic activity. Its crosstalk with other PTMs, such as acetylation and phosphorylation, adds another layer of regulatory complexity.[3]

# Propionyl-CoA Metabolism and its Link to Histone Propionylation

The concentration of propionyl-CoA is a critical determinant of the extent of protein propionylation.[1] Propionyl-CoA is primarily generated in the mitochondria from the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids (valine, isoleucine, threonine, and methionine).[11][12] This mitochondrial propionyl-CoA can be transported to the nucleus, where it serves as the substrate for histone propionylation, directly linking cellular metabolic status to epigenetic regulation of gene expression.[13][14]





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**Propionyl-CoA Metabolism and Histone Propionylation.** 

# Crosstalk with Phosphorylation in the AKT Signaling Pathway

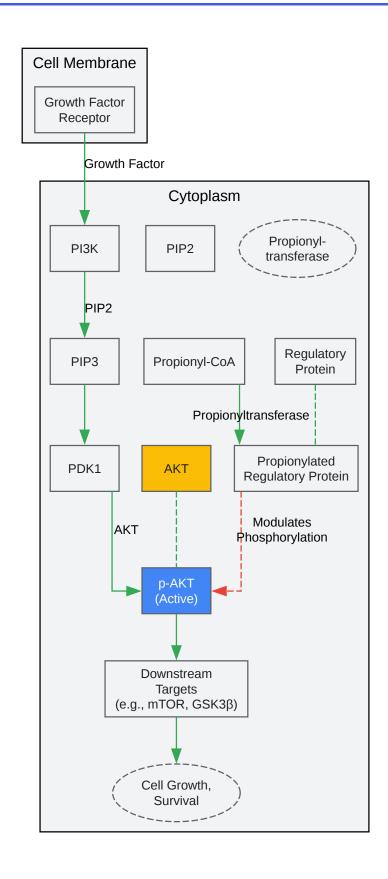


## Foundational & Exploratory

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Recent evidence suggests a crosstalk between propionylation and phosphorylation in key signaling pathways like the PI3K/AKT pathway, which is central to cell growth, proliferation, and survival. While direct propionylation of AKT itself is yet to be extensively documented, propionylation of upstream regulators or downstream targets could modulate the pathway's activity. For instance, propionylation of a kinase or phosphatase could alter its activity, thereby impacting the phosphorylation state of AKT.





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Hypothetical Crosstalk between Propionylation and AKT Signaling.



## **Experimental Protocols**

The study of protein propionylation requires a combination of techniques to isolate subcellular compartments, enrich for propionylated proteins, and identify and quantify the modification sites.

### **Subcellular Fractionation**

This protocol describes a method for separating nuclear, mitochondrial, and cytoplasmic fractions from cultured mammalian cells.

#### Materials:

- Cell Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)
- NP-40 (10% solution)
- Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
- Mitochondria Isolation Buffer (20 mM HEPES pH 7.5, 250 mM sucrose, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail)
- Dounce homogenizer
- Microcentrifuge

#### Procedure:

- Harvest cells and wash twice with ice-cold PBS.
- Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.
- Add 10% NP-40 to a final concentration of 0.5% and vortex briefly.
- Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic and mitochondrial fractions. The pellet contains the nuclei.



- Cytoplasmic and Mitochondrial Fraction: Transfer the supernatant from step 4 to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant is the cytoplasmic fraction. The pellet contains the crude mitochondria.
- Wash the mitochondrial pellet with Mitochondria Isolation Buffer and centrifuge again at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the enriched mitochondrial fraction.
- Nuclear Fraction: Wash the nuclear pellet from step 4 with Cell Lysis Buffer.
- Resuspend the nuclear pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.

## **Immunoprecipitation of Propionylated Proteins**

This protocol describes the enrichment of propionylated proteins from cell lysates using an antipropionyllysine antibody.

#### Materials:

- Cell lysate (prepared in a suitable lysis buffer with protease and deacetylase inhibitors)
- Anti-propionyllysine antibody
- Protein A/G agarose beads
- Wash Buffer (e.g., IP buffer with lower detergent concentration)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

#### Procedure:

- Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
- Centrifuge to pellet the beads and transfer the supernatant to a new tube.
- Add the anti-propionyllysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

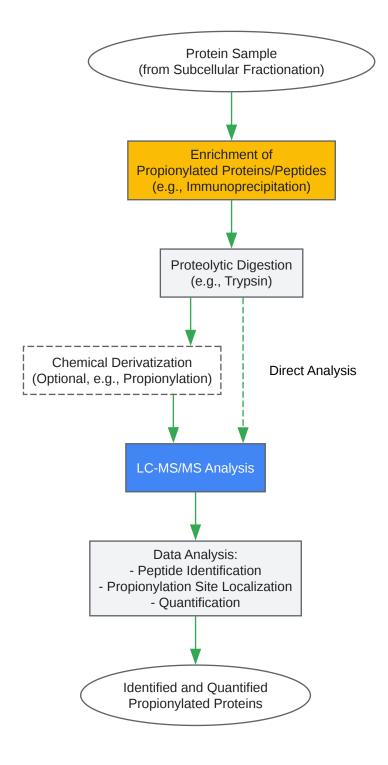


- Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
- Collect the beads by centrifugation and wash them 3-5 times with Wash Buffer.
- Elute the bound proteins using Elution Buffer. For mass spectrometry analysis, on-bead digestion can be performed.

# Mass Spectrometry-Based Analysis of Protein Propionylation

The following workflow outlines the key steps for identifying and quantifying propionylation sites using mass spectrometry.





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### Workflow for Mass Spectrometry-Based Propionylation Analysis.

#### **Protocol Outline:**

• Sample Preparation: Proteins from subcellular fractions are extracted and quantified.



- Enrichment (Optional but Recommended): Propionylated proteins or peptides are enriched using immunoaffinity purification.[15]
- Reduction, Alkylation, and Digestion: Proteins are denatured, disulfide bonds are reduced and alkylated, and the proteins are digested into peptides using a protease like trypsin.
- Chemical Derivatization (for Histone Analysis): For histone analysis, chemical propionylation
  is often performed to block unmodified and monomethylated lysines, directing trypsin to
  cleave only at arginine residues. This results in longer peptides that are more suitable for
  analysis.[16]
- Peptide Desalting: Peptides are desalted and concentrated using C18 solid-phase extraction.[16]
- LC-MS/MS Analysis: Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
- Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify peptides and localize the propionylation sites. Specialized software is used for quantitative analysis.

## Conclusion

The study of protein propionylation is a rapidly evolving field with significant implications for understanding cellular regulation and disease. The subcellular compartmentalization of propionylated proteins underscores their diverse roles in nuclear, mitochondrial, and cytoplasmic processes. The methodologies outlined in this guide provide a robust framework for researchers to investigate the propionylome and its functional consequences. As our understanding of the intricate signaling networks governed by propionylation expands, so too will the opportunities for developing novel therapeutic strategies targeting this important post-translational modification.

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